5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reaction: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Amidation: The carboxamide group is formed by reacting the isoxazole derivative with an appropriate amine, such as 3-morpholin-4-ylpropylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the morpholine ring.
Reduction Products: Reduced forms of the carboxamide group.
Substitution Products: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)isoxazole-3-carboxamide: Lacks the morpholine group.
N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the 4-chlorophenyl and 3-morpholin-4-ylpropyl groups in 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide may confer unique biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-14-4-2-13(3-5-14)16-12-15(20-24-16)17(22)19-6-1-7-21-8-10-23-11-9-21/h2-5,12H,1,6-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGUZRIEHILSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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